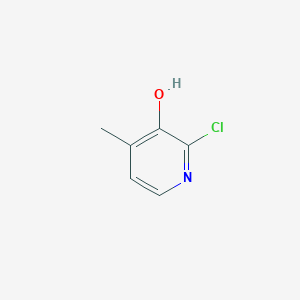

2-Chloro-4-methylpyridin-3-ol

Beschreibung

Significance of Pyridine (B92270) Derivatives in Academic Research

The pyridine ring is a fundamental scaffold in a vast number of compounds, including natural products like vitamins and alkaloids, as well as synthetic molecules that have revolutionised various industries. Current time information in Bangalore, IN. This prevalence underscores the immense utility and versatility of pyridine derivatives in scientific research.

Pyridine and its derivatives are of paramount importance in medicinal chemistry and drug discovery. watson-int.com The pyridine moiety is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, a testament to its significance in pharmaceutical development. Current time information in Bangalore, IN. The structural features of pyridine, such as its ability to form hydrogen bonds and its polar nature, can enhance the solubility and bioavailability of drug candidates. vulcanchem.com

These derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties. chembk.comcymitquimica.com This broad range of therapeutic potential has made the pyridine nucleus a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. cymitquimica.com Consequently, about 14% of N-heterocyclic drugs approved by the US Food and Drug Administration contain a pyridine ring. uni.lu Examples of such drugs include the antihypertensive torasemide and the anti-carcinoma drug vismodegib. Current time information in Bangalore, IN.

The influence of pyridine derivatives extends into the agrochemical sector, where they are crucial for developing modern, highly effective, and low-toxicity pesticides. chemicalbook.com These compounds serve as vital precursors for a range of herbicides and fungicides, contributing to global food security. nih.gov An example is the herbicide fluazifop-butyl, which contains a trifluoromethylpyridine (TFMP) moiety and was one of the first of its kind to be commercialized. chemscene.combldpharm.com Beyond agriculture, pyridine derivatives are also utilized in industrial applications, such as in the synthesis of dyes. chembk.comvulcanchem.com

In the realm of organic synthesis, functionalized pyridines are highly valued as versatile building blocks. Current time information in Bangalore, IN. Their inherent reactivity and the ability to introduce a wide array of functional groups make them indispensable starting materials for constructing more complex molecules. nih.govcymitquimica.com Halogenated pyridines, in particular, are attractive substrates for various cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are powerful tools for creating carbon-carbon bonds. chemsrc.com The adaptability of the pyridine ring allows chemists to design and synthesize a vast library of novel compounds for applications ranging from materials science to drug discovery. ontosight.ai

Positional Isomerism and Structural Nuances of Halogenated Methylpyridinols

The specific arrangement of substituent groups on the pyridine ring gives rise to positional isomers—compounds that share the same molecular formula but differ in the position of their functional groups. This isomerism is a critical factor in determining the chemical and physical properties of a molecule, as even a slight change in substituent position can lead to significant differences in reactivity, biological activity, and physical characteristics.

2-Chloro-4-methylpyridin-3-ol is one of several positional isomers of chloro-methylpyridinol. Its unique properties arise from the specific placement of the chloro, methyl, and hydroxyl groups at the 2, 4, and 3 positions, respectively. To understand its distinctiveness, it is useful to compare it with its isomers, such as 6-Chloro-4-methylpyridin-3-ol and 6-Chloro-5-methylpyridin-3-ol.

In 6-Chloro-4-methylpyridin-3-ol, the chlorine atom is at the 6-position instead of the 2-position. This shift alters the electronic environment of the ring and the steric hindrance around the nitrogen atom, which can influence its reactivity in synthetic transformations and its binding affinity to biological targets.

In 6-Chloro-5-methylpyridin-3-ol, both the chlorine and methyl groups are in different positions compared to the target compound. cymitquimica.com The methyl group is at position 5, and the chlorine is at position 6. This particular arrangement results in a different pattern of electron distribution and steric accessibility, making it a distinct chemical entity with its own set of properties and potential applications. cymitquimica.com

The table below highlights the key differences between these positional isomers.

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

| This compound | 884494-70-6 chemscene.com | C₆H₆ClNO | Chlorine at position 2 |

| 6-Chloro-4-methylpyridin-3-ol | 1227502-89-7 nih.gov | C₆H₆ClNO | Chlorine at position 6 |

| 6-Chloro-5-methylpyridin-3-ol | 54232-03-0 | C₆H₆ClNO | Chlorine at position 6, Methyl at position 5 |

| Table 2: Comparison of Chloro-methylpyridinol Isomers |

These structural nuances are not trivial; they are fundamental to the chemical identity of each compound and are a key consideration for researchers in the process of designing new molecules for specific applications in medicine, agriculture, and industry.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEQEGMDNINOTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654168 | |

| Record name | 2-Chloro-4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-70-6 | |

| Record name | 2-Chloro-4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 4 Methylpyridin 3 Ol

Reactions Involving the Hydroxyl Group

The hydroxyl group at the 3-position of the pyridine (B92270) ring is a primary site for various chemical reactions, including oxidation and interactions through hydrogen bonding.

Oxidation Reactions to Ketone or Aldehyde Derivatives

The secondary alcohol functionality in 2-Chloro-4-methylpyridin-3-ol can undergo oxidation to yield the corresponding ketone, 2-chloro-4-methylpyridin-3(2H)-one. This transformation typically requires the use of mild oxidizing agents to prevent over-oxidation or degradation of the pyridine ring. While specific studies on the oxidation of this compound are not extensively documented, the oxidation of similar 3-hydroxypyridine derivatives is a known transformation in organic synthesis.

Common oxidizing agents that could be employed for this purpose include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Swern oxidation conditions. The choice of reagent would be crucial to ensure selectivity for the hydroxyl group without affecting the chlorine atom or the methyl group on the pyridine ring.

Table 1: Plausible Oxidation Reactions of this compound

| Oxidizing Agent | Expected Product | Potential Reaction Conditions |

|---|---|---|

| Manganese Dioxide (MnO₂) | 2-Chloro-4-methylpyridin-3(2H)-one | Inert solvent (e.g., Dichloromethane), Room temperature |

| Pyridinium Chlorochromate (PCC) | 2-Chloro-4-methylpyridin-3(2H)-one | Anhydrous dichloromethane (B109758), Room temperature |

Note: The data in this table is hypothetical and based on the general reactivity of 3-hydroxypyridines.

Hydrogen Bonding Interactions

The hydroxyl group of this compound is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. These interactions play a significant role in the compound's physical properties and its behavior in solution and in the solid state.

In the crystalline state, it is expected that this compound molecules will form intermolecular hydrogen bonds. The most likely interaction would be an O-H···N bond between the hydroxyl group of one molecule and the pyridine nitrogen of a neighboring molecule, leading to the formation of chains or more complex networks. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent chlorine atom is also a possibility, which could influence the compound's conformation.

The presence and nature of these hydrogen bonds can be confirmed experimentally through techniques such as X-ray crystallography and infrared (IR) spectroscopy. In the IR spectrum, hydrogen bonding typically leads to a broadening and a shift to lower frequency of the O-H stretching band.

Table 2: Expected Hydrogen Bond Parameters in the Crystal Structure of this compound

| Donor (D) | Acceptor (A) | D-H···A Interaction | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| O-H | N (pyridine) | Intermolecular | 2.7 - 3.0 | 160 - 180 |

| O-H | O (hydroxyl) | Intermolecular | 2.7 - 3.0 | 160 - 180 |

Note: The data in this table is based on typical hydrogen bond geometries observed in related organic molecules.

Reactions Involving the Chlorine Atom

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution and can also participate in halogen bonding interactions.

Nucleophilic Substitution Reactions with Amines, Thiols, or Alkoxides

The 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen. The chlorine atom at this position is a good leaving group, facilitating its displacement by a variety of nucleophiles.

With Amines: Reactions with primary or secondary amines can lead to the formation of 2-amino-4-methylpyridin-3-ol derivatives. These reactions often require elevated temperatures and may be carried out in the presence of a base to neutralize the HCl generated. researchgate.net

With Thiols: Thiolates are excellent nucleophiles and are expected to readily displace the chlorine atom to form 2-(alkylthio)- or 2-(arylthio)-4-methylpyridin-3-ol derivatives. These reactions are typically performed in the presence of a base to generate the thiolate anion.

With Alkoxides: Alkoxides, such as sodium methoxide or ethoxide, can react with this compound to yield the corresponding 2-alkoxy-4-methylpyridin-3-ol ethers. These reactions are generally carried out in the corresponding alcohol as the solvent. chegg.com

Table 3: Representative Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product | General Reaction Conditions |

|---|---|---|

| Ammonia/Amines (RNH₂) | 2-(Alkylamino)-4-methylpyridin-3-ol | High temperature, optional base |

| Thiols (RSH) / Thiolates (RS⁻) | 2-(Alkylthio)-4-methylpyridin-3-ol | Base (e.g., NaH, K₂CO₃), polar aprotic solvent |

Note: The information in this table is based on the known reactivity of 2-chloropyridines.

Halogen Bonding Interactions

The chlorine atom in this compound can act as a halogen bond donor. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. researchgate.net

In the solid state, it is plausible that the chlorine atom of one molecule could form a halogen bond with the pyridine nitrogen or the hydroxyl oxygen of a neighboring molecule. These interactions, though weaker than hydrogen bonds, can play a significant role in determining the crystal packing. The strength of the halogen bond is influenced by the electron-withdrawing environment of the pyridine ring, which enhances the electrophilicity of the σ-hole on the chlorine atom. mdpi.com

Reactions Involving the Pyridine Ring and Methyl Group

The pyridine ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene due to the electron-withdrawing effect of the nitrogen atom. The presence of the activating hydroxyl group and the weakly activating methyl group would direct incoming electrophiles to the positions ortho and para to the hydroxyl group. However, the 2-position is blocked by the chlorine atom, and the 4-position by the methyl group. Therefore, electrophilic substitution, such as nitration or halogenation, would be expected to occur at the 5- or 6-position, with the 5-position being sterically less hindered. Nitration of 3-hydroxypyridine, for instance, occurs at the 2-position. rsc.orgrsc.org

The methyl group at the 4-position can undergo reactions typical of benzylic-like positions. For example, it can be oxidized to a carboxylic acid under strong oxidizing conditions or undergo free-radical halogenation to introduce a halogen atom on the methyl group. pearson.comorientjchem.org

Influence of Methyl Group on Lipophilicity

The lipophilicity of a molecule, often quantified by the distribution coefficient (logD), is a critical parameter in medicinal chemistry, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The presence of a methyl group on the pyridine ring generally increases a compound's lipophilicity. This is attributed to the nonpolar, hydrophobic nature of the methyl group, which enhances the molecule's affinity for lipidic environments over aqueous ones.

The table below, based on data from related pyridine series, illustrates the general effect of alkyl chain substituents on lipophilicity.

Table 1: Effect of Alkyl Substitution on Lipophilicity (logD 7.4) of 2-(Thioalkyl)pyridines

| Compound | Substituent at position 2 | logD at pH 7.4 |

|---|---|---|

| 1 | -SCH₃ | 1.69 |

| 2 | -SCH₂CH₃ | 2.26 |

| 3 | -SCF₂H | 1.95 |

| 4 | -SCF₃ | 2.13 |

This table is interactive. You can sort and filter the data.

Oxidation of the Methyl Group

The methyl group on a pyridine ring, such as in 4-methylpyridine (4-picoline), is susceptible to oxidation, typically converting it to a carboxylic acid. This transformation is a common industrial process for producing Isonicotinic acid, a valuable chemical intermediate. wikipedia.orgmdpi.com

Several methods are employed for this oxidation:

Ammoxidation : This is a large-scale commercial method involving the reaction of 4-methylpyridine with ammonia and oxygen, followed by the hydrolysis of the resulting nitrile to form the carboxylic acid. wikipedia.org

Oxidation with Strong Oxidizing Agents : Reagents like nitric acid can be used to directly oxidize the methyl group. wikipedia.org

Catalytic Gas-Phase Oxidation : This is an efficient method that uses oxygen from the air over various metal oxide catalysts. Vanadium-based catalysts, often modified with other metal oxides like titanium (TiO₂), manganese (MnO₂), or tin (SnO₂), are particularly effective. mdpi.com The reaction proceeds by activating the C-H bonds of the methyl group on the catalyst surface. researchgate.net The mechanism is believed to follow a Mars-van Krevelen model, where the methyl group is oxidized by surface oxygen ions. researchgate.net

The reaction conditions, such as temperature and catalyst composition, significantly influence the reaction's efficiency and selectivity, with the goal of maximizing the yield of the desired carboxylic acid while minimizing side reactions like decarboxylation. mdpi.commdpi.com

Table 2: Summary of Oxidation Methods for 4-Methylpyridine

| Method | Oxidizing Agent(s) | Catalyst | Typical Product | Reference |

|---|---|---|---|---|

| Ammoxidation | O₂, NH₃ (followed by H₂O) | Metal Oxide | Isonicotinic acid | wikipedia.org |

| Liquid-Phase Oxidation | Nitric Acid | None | Isonicotinic acid | wikipedia.org |

| Gas-Phase Catalytic Oxidation | O₂ (Air) | V-Ti-O, V-Ti-Mn-O | Isonicotinic acid | mdpi.comresearchgate.net |

This table is interactive. You can sort and filter the data.

Role in Cross-Coupling Reactions and Catalysis

The 2-chloro substituent on the pyridine ring makes this compound a suitable substrate for various transition-metal-catalyzed cross-coupling reactions. The carbon-chlorine bond at an electron-deficient position on the pyridine ring can be activated by catalysts, most commonly those based on palladium. chempanda.com

These reactions are fundamental in synthetic organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. For example, 2-Chloro-4-methylpyridine is known to react with boronic acids in Suzuki-Miyaura coupling reactions, catalyzed by palladium complexes, to form new C-C bonds. Similarly, related 3-halo-2-aminopyridines undergo palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) to form N-substituted diaminopyridines. The choice of ligand on the palladium catalyst is crucial for the success and efficiency of these transformations. The reactivity of the chloro-substituent allows for the introduction of a wide array of functional groups, making it a versatile handle for molecular elaboration.

Mechanistic Studies of Related Pyridine Derivatives

Understanding the reaction mechanisms of pyridine derivatives is essential for developing new synthetic methods and controlling reaction outcomes. mdpi.com The electron-poor nature of the pyridine ring and the directing effects of its substituents are key factors that chemists seek to understand and manipulate. mdpi.com

Computational Chemistry Approaches (e.g., DFT Calculations for Reaction Pathways)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex chemical reactions involving pyridine derivatives. DFT calculations allow researchers to model reaction pathways, calculate the energies of reactants, transition states, and products, and thereby predict the feasibility and selectivity of a reaction.

For instance, DFT has been used to study:

Catalytic Cycles : In transition metal-catalyzed reactions, DFT can map out the entire catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination.

Reaction Energetics : The activation energies for different potential pathways can be calculated to understand why a particular product is formed. For example, DFT analysis has been used to investigate the mechanism of pyridine oxidation on vanadium oxide catalysts, revealing how promoters decrease the energy required for C-H bond cleavage. researchgate.net

Spin-State Energetics : In reactions involving first-row transition metals, which can have multiple possible spin states, standard DFT methods can sometimes be inaccurate. Advanced computational techniques like SA-CASSCF/NEVPT2 are employed in such cases to provide a more reliable picture of the reaction's energy landscape.

These computational approaches provide insights that are often difficult to obtain through experiments alone, guiding the design of more efficient catalysts and reaction conditions.

Understanding Regioselectivity in Functionalization

Regioselectivity—the control of which position on the pyridine ring reacts—is a central challenge in pyridine chemistry. mdpi.com The inherent electronic properties of the pyridine ring favor nucleophilic attack at the 2, 4, and 6-positions and electrophilic attack at the 3 and 5-positions. However, the presence of multiple substituents, as in this compound, complicates this picture.

Methods to control regioselectivity include:

Directed Metalation : Using a directing group to guide a metalating agent (like lithium) to a specific position, enabling subsequent functionalization at that site. mdpi.com

Manipulation of Intermediates : Generating reactive intermediates like pyridynes, which allow for the regioselective addition of two different functional groups to adjacent positions on the ring. researchgate.net

Catalyst Control : In transition-metal-catalyzed C-H functionalization, the choice of catalyst and ligands can overcome the natural reactivity of the pyridine ring to achieve functionalization at otherwise inaccessible positions. mdpi.com

Understanding the electronic and steric effects of the existing substituents (chloro, methyl, hydroxyl) is crucial for predicting the most likely site of reaction and for designing strategies to achieve a desired regiochemical outcome. wikipedia.org

Advanced Spectroscopic and Analytical Characterization for 2 Chloro 4 Methylpyridin 3 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 2-Chloro-4-methylpyridin-3-ol, both ¹H NMR and ¹³C NMR spectroscopy provide critical data for confirming its molecular framework.

¹H NMR Spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the hydroxyl proton. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-donating and electron-withdrawing effects of the substituents. The integration of the peaks corresponds to the number of protons in each unique environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons.

¹³C NMR Spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. For instance, the carbon atom attached to the chlorine (C2) and the carbon atom bearing the hydroxyl group (C3) are expected to resonate at significantly different fields compared to the other ring carbons.

A detailed analysis of predicted spectral data is presented in the table below.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (H5) | 7.0 - 7.5 | Doublet | 1H |

| Aromatic-H (H6) | 7.8 - 8.2 | Doublet | 1H |

| Methyl-H (CH₃) | 2.2 - 2.5 | Singlet | 3H |

| Hydroxyl-H (OH) | 4.5 - 5.5 | Broad Singlet | 1H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C2 (C-Cl) | 145 - 150 |

| C3 (C-OH) | 150 - 155 |

| C4 (C-CH₃) | 135 - 140 |

| C5 | 120 - 125 |

| C6 | 140 - 145 |

| CH₃ | 15 - 20 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the O-H, C-H, C=C, C=N, and C-Cl bonds.

The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected to be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration will likely be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

The table below summarizes the expected characteristic FTIR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=N (Pyridine ring) | Stretching | 1550 - 1650 |

| C=C (Pyridine ring) | Stretching | 1400 - 1600 |

| C-O | Stretching | 1200 - 1300 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₆H₆ClNO), the molecular ion peak [M]⁺ would be expected to show an isotopic pattern characteristic of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in two peaks, at m/z corresponding to the molecular weights with each isotope. The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule, as weaker bonds tend to break preferentially. Common fragmentation pathways for this compound might include the loss of the chlorine atom, the hydroxyl group, or the methyl group.

The expected key ions in the mass spectrum of this compound are presented in the following table.

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Possible Identity |

| [M]⁺ | 143 | 145 | Molecular Ion |

| [M-H]⁺ | 142 | 144 | Loss of a hydrogen atom |

| [M-CH₃]⁺ | 128 | 130 | Loss of a methyl radical |

| [M-OH]⁺ | 126 | 128 | Loss of a hydroxyl radical |

| [M-Cl]⁺ | 108 | - | Loss of a chlorine radical |

| [M-HCl]⁺ | 107 | - | Loss of hydrogen chloride |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier chromatographic technique for separating, identifying, and quantifying each component in a mixture. For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase.

The purity of a sample of this compound is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single major peak with a consistent retention time under specific chromatographic conditions. The retention time is a characteristic property of the compound for a given HPLC method.

A representative HPLC data table for a purity assessment is shown below.

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Dependent on specific conditions |

| Purity | >98% (based on peak area) |

Biological Activity and Pharmacological Potential of 2 Chloro 4 Methylpyridin 3 Ol and Its Derivatives

Mechanisms of Biological Action

The precise mechanisms through which 2-Chloro-4-methylpyridin-3-ol and its derivatives exert their biological effects are not extensively elucidated for the parent compound itself, but can be inferred from studies on structurally related pyridine (B92270) analogs.

Derivatives of the pyridine scaffold have been shown to interact with a variety of enzymes and receptors, suggesting potential mechanisms for this compound derivatives. For instance, certain substituted pyridine analogs have demonstrated affinity for neuronal nicotinic acetylcholine receptors (nAChRs), acting as either agonists or antagonists. nih.gov This interaction is highly dependent on the nature and position of substituents on the pyridine ring. nih.gov

Furthermore, some pyridine derivatives have been identified as inhibitors of enzymes such as inducible nitric oxide synthase (NOS II). nih.gov For example, 2-amino-4-methylpyridine has been shown to be a potent inhibitor of NOS II, with an IC50 value of 6 nM for the murine enzyme and 40 nM for the human recombinant enzyme. nih.gov This inhibition was found to be competitive with respect to the enzyme's substrate, arginine. nih.gov Given the structural similarities, it is plausible that derivatives of this compound could exhibit similar inhibitory activities against various enzymes, depending on their substitution patterns.

The binding affinity of pyridine derivatives to their biological targets is a key determinant of their potency. Studies on 5-substituted pyridine analogues have shown high binding affinities to neuronal nAChRs, with Ki values ranging from 0.055 to 0.69 nM. nih.gov

Cellular permeability is a critical factor for the bioavailability and efficacy of a drug. The lipophilicity of a compound, often influenced by its substituents, plays a significant role in its ability to cross cell membranes. For instance, in a series of 2-amino-4-substituted pyridine-based neuronal nitric oxide synthase inhibitors, the permeability was found to be influenced by the substituent at the 4-position of the pyridine ring. nih.gov The order of permeability was determined to be 4-CF3 > 4-CF2H > 4-CH3 > 4-H ~ 4-Cl > 4-OCH3. nih.gov This suggests that modifications to the methyl group in this compound could modulate its cellular permeability.

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)

The biological activity and pharmaceutical properties of this compound derivatives are highly dependent on their molecular structure. Understanding the structure-activity relationships (SAR) and structure-property relationships (SPR) is essential for designing more potent and effective compounds.

The nature and position of substituents on the pyridine ring can significantly influence the biological potency of the resulting derivatives. For example, in a series of 2-amino-4-chloropyridine derivatives, the introduction of different aldehydes to form Schiff bases resulted in variable antimicrobial activity. researchgate.net Certain substituents led to significant biological activity against the tested microorganisms. researchgate.net

The antiproliferative activity of pyridine derivatives has also been linked to the number and position of substituents like methoxy (O-CH3), amino (NH2), and hydroxyl (OH) groups, as well as halogens. nih.gov Generally, an increase in the number of methoxy groups has been associated with increased activity. nih.gov Conversely, the presence of halogen atoms or bulky groups in the structure of pyridine derivatives has been shown to sometimes lead to lower antiproliferative activity. nih.gov

The pharmaceutical properties of pyridine derivatives, such as their absorption, distribution, metabolism, and excretion (ADME) profiles, are closely correlated with their molecular groups. For instance, the lipophilicity, which affects both permeability and solubility, can be fine-tuned by altering the substituents. As mentioned earlier, the substitution of a methyl group with trifluoromethyl or difluoromethyl groups at the 4-position of a 2-aminopyridine ring was found to considerably increase the permeability of the compounds. nih.gov

Antimicrobial and Anti-infective Applications

Derivatives of this compound have shown promise as antimicrobial and anti-infective agents. Various studies have reported the synthesis and evaluation of related pyridine compounds against a range of pathogens.

A notable derivative, 5-chloro-4-methylpyridin-3-yl-1H-indole-4-carboxylate, synthesized from 5-chloro-4-methylpyridin-3-ol, exhibited potent antiviral activity against SARS-CoV with an EC50 of approximately 2.2 μM. nih.gov

Schiff bases derived from 2-amino-4-chloropyridine have demonstrated modest to significant in-vitro antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as some fungi. researchgate.net Similarly, a Schiff base containing 2-[(2-chloro-4-methylbenzylidene) amino] pyridin-4-ol and its transition metal complexes were synthesized and tested for their antibacterial activity, with the Pt(II) complex showing notable activity against all tested bacteria. iosrjournals.org

The following table summarizes the antimicrobial activity of some pyridine derivatives against various microorganisms.

| Compound/Derivative | Microorganism | Activity/Measurement | Reference |

| 2-ethoxybenzylidene isonicotinohydrazide derivatives | B. subtilis, S. aureus, P. aeruginosa, E. coli | MIC = 6.25–12.5 μg/mL | nih.gov |

| 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | Potent activity | nih.gov |

| Izoxazole-pyridone derivatives | S. pneumoniae, B. subtilis, S. epidermidis, E. coli, P. vulgaris, K. pneumonia | Good antimicrobial activity | nih.gov |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative (7j) | Gram-positive bacteria | MIC = 0.25 µg/mL | nih.gov |

Antibacterial Activity, including against Multidrug-Resistant Strains

Derivatives of pyridine, the core structure of this compound, have shown notable antibacterial properties. The inclusion of chloro and hydroxy groups on the pyridine ring can result in compounds with excellent antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa mdpi.com.

For instance, certain 2,4-disubstituted pyridine derivatives have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) frontiersin.org. Similarly, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have exhibited potent antibacterial activity against various Gram-positive bacteria, including drug-sensitive and drug-resistant strains nih.gov. One compound from this series, 7j, showed an inhibitory effect eight times stronger than the antibiotic linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL nih.gov.

Research into N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues has also revealed antibacterial efficacy against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli ST 131 mdpi.com. Furthermore, studies on Schiff bases derived from 2-amino-4-chloropyridine showed that compounds with specific substitutions (3b, 3c, 3d, 3f, and 3g) exhibited significant biological activity against tested microorganisms researchgate.net. However, not all derivatives show broad activity; a Schiff base synthesized from 3-amino-2-chloropyridine and 4-nitrobenzaldehyde was found to be inactive against S. aureus, B. subtilis, K. pneumonia, and P. aeruginosa at a concentration of 200 μ g/disk mdpi.com.

| Derivative Class | Bacterial Strain(s) | Key Finding | Reference |

|---|---|---|---|

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Compound 7j showed MIC of 0.25 µg/mL, 8-fold stronger than linezolid. | nih.gov |

| 2,4-disubstituted pyridines | Methicillin-resistant S. aureus (MRSA) | Showed activity against MRSA. | frontiersin.org |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | ESBL-producing E. coli ST131 | Demonstrated antibacterial efficacy. | mdpi.com |

| Schiff bases of 2-amino-4-chloropyridine | Various bacteria | Specific derivatives showed significant activity. | researchgate.net |

| (2-Chloropyridine-3-yl)-(4-nitrobenzylidene) amine | S. aureus, B. subtilis, K. pneumonia, P. aeruginosa | Inactive at 200 μg/disk. | mdpi.com |

Antifungal and Antiviral Properties

The pyridine nucleus is a key component in compounds exhibiting therapeutic properties, including antifungal and antiviral activities mdpi.com.

Antifungal Activity: Derivatives containing a pyridine ring have demonstrated significant antifungal effects. Compounds featuring both chloro and hydroxy groups have been effective against fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus mdpi.com. For example, novel 1,2,4-triazole derivatives showed strong antifungal activity against Microsporum gypseum, with some derivatives exhibiting superior efficacy compared to the standard drug ketoconazole nih.gov. Similarly, a series of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides were evaluated for their activity against various fungi, with many showing greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa species, with MIC values ≤ 25 µg/mL mdpi.com.

Antiviral Activity: The pyridine scaffold is also integral to compounds with antiviral potential. A notable example is a derivative of 5-chloro-4-methylpyridin-3-ol, specifically 5-chloro-4-methylpyridin-3-yl-1H-indole-4-carboxylate, which exhibited potent antiviral activity with a half-maximal effective concentration (EC50) of approximately 2.2 μM mdpi.com. The development of antiviral therapies has gained urgency, particularly in addressing infections like the human immunodeficiency virus (HIV), making the exploration of such compounds critical researchgate.net.

| Activity | Derivative Class | Organism/Target | Key Finding | Reference |

|---|---|---|---|---|

| Antifungal | Pyridine derivatives with chloro/hydroxy groups | C. albicans, A. niger, A. clavatus | Showed very good to excellent activity. | mdpi.com |

| Antifungal | 1,2,4-triazole derivatives | Microsporum gypseum | Some compounds were superior to ketoconazole. | nih.gov |

| Antifungal | Pyridine-3-sulfonamides | C. albicans, R. mucilaginosa | MIC values ≤ 25 µg/mL; more effective than fluconazole. | mdpi.com |

| Antiviral | 5-chloro-4-methylpyridin-3-yl-1H-indole-4-carboxylate | General Antiviral | Potent activity with EC50 ~ 2.2 μM. | mdpi.com |

Anti-mycobacterial Activity

Derivatives of this compound have shown promise as anti-mycobacterial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Research has shown that 2,4-disubstituted pyridine derivatives can exhibit significant bactericidal activity against M. tuberculosis located within human macrophages and also against biofilm-forming tubercle bacilli frontiersin.org. In one study, resistant mutants selected in the presence of a test compound (compound 11) showed nonsynonymous mutations in the mmpR5 gene, which is associated with efflux pump regulation frontiersin.org.

Another class of compounds, thiopyrazolo[3,4-d]pyrimidines, demonstrated significant anti-mycobacterial activity with MICs as low as 2 μg/mL nih.gov. Additionally, a new rifamycin derivative, 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9), displayed significantly lower MICs for M. tuberculosis compared to rifampin. T9 also showed high in vitro bactericidal and intracellular activities against both M. tuberculosis and Mycobacterium avium complex (MAC) strains, indicating its potential for treating mycobacterial infections nih.gov.

Anti-inflammatory and Anticancer Properties

Anti-inflammatory Properties: Pyridine derivatives have been investigated for their anti-inflammatory effects. Derivatives of 3-hydroxy pyridine-4-one, which are structurally related to the title compound, are known to possess anti-inflammatory and analgesic effects nih.gov. Studies using carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice showed that these compounds exhibit significant anti-inflammatory activity. It is hypothesized that their mechanism may be related to their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase and lipoxygenase are heme-dependent nih.gov. Furthermore, palladium (II) complexes of Schiff bases derived from 2-chloroquinoline-3-yl-methylene-pyridine have also been studied for their anti-inflammatory activities nih.gov.

Anticancer Properties: Various derivatives based on related chloro-substituted heterocyclic scaffolds have shown significant anticancer activity. A series of quinazoline-based pyrimidodiazepines were synthesized and tested against 60 human cancer cell lines by the U.S. National Cancer Institute (NCI) nih.govnih.gov. One quinazoline-chalcone derivative, 14g, displayed high antiproliferative activity with GI50 values between 0.622–1.81 μM against leukemia, colon cancer, melanoma, and breast cancer cell lines nih.govnih.gov. Another derivative, 16c, showed cytotoxic activity up to 10 times higher than the standard anticancer agent doxorubicin against ten cancer cell lines nih.govnih.gov.

Thiazolo[4,5-d]pyrimidine derivatives have also been identified as potential anticancer agents. In one study, 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione (compound 3b) was found to be the most active among newly synthesized compounds when screened by the NCI mdpi.com.

| Derivative Class | Cancer Cell Line(s) | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Quinazoline-chalcone 14g | K-562 (leukemia), HCT-116 (colon), LOX IMVI (melanoma), MCF7 (breast) | GI50 | 0.622–1.81 μM | nih.govnih.gov |

| Pyrimidodiazepine 16c | Various (10 cell lines) | Cytotoxicity (LC50) | 10-fold higher than doxorubicin | nih.govnih.gov |

| 7-Chloro-thiazolo[4,5-d]pyrimidine 3b | NCI-60 panel | Mean Growth Percent | 29.51% | mdpi.com |

Anticonvulsant and Antidiabetic Activities

Anticonvulsant Activity: The pyridine nucleus and related heterocyclic structures like 1,2,4-triazoles are found in compounds with anticonvulsant properties mdpi.comnih.gov. A study on 1,2,4-triazole derivatives identified several compounds that showed protection against seizures in the maximal electroshock (MES) and 6Hz psychomotor seizure tests in mice nih.gov. Specifically, compounds 4a, 4b, and 4g were active at a dose of 100 mg/kg, with 4g being active in both tests without causing neurotoxicity nih.gov. Derivatives of pyrrolidine-2,5-dione have also demonstrated anticonvulsant activity in MES and subcutaneous pentylenetetrazole (scPTZ) tests nih.gov. Furthermore, quinazolin-4(3H)-one derivatives have been evaluated in vivo using the pentylenetetrazole (PTZ)-induced seizure model, showing potential anticonvulsant activity mdpi.com.

Antidiabetic Activities: Pyridine derivatives have also been explored for their potential in managing diabetes. Aryl-substituted pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit the α-amylase enzyme, a standard test for discovering new antidiabetic agents mdpi.com. Several carboxylate derivatives (6b, 6c, 6h, and 6g) showed excellent inhibition with IC50 values of 5.14, 5.15, 5.56, and 5.20 μM, respectively. The hydrazide series of these derivatives also yielded remarkable antidiabetic activity due to the ability of the hydrazide functional group to interact directly with the active sites of the α-amylase enzyme mdpi.com.

| Derivative Class | Target/Test | Key Finding | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine carboxylates | α-amylase inhibition | Compound 6b showed an IC50 of 5.14 μM. | mdpi.com |

| Pyrazolo[3,4-b]pyridine hydrazides | α-amylase inhibition | Showed remarkable activity due to hydrazide functionality. | mdpi.com |

Role as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Chemical compounds like this compound and its close analogues serve as critical building blocks, or intermediates, in the synthesis of Active Pharmaceutical Ingredients (APIs) pharmanoble.com. A key related compound, 3-Amino-2-chloro-4-methylpyridine (also known as 2-chloro-3-amino-4-picoline or CAPIC), is a pivotal intermediate in the production of the antiretroviral drug Nevirapine nbinno.comgoogle.com.

The strategic placement of functional groups on the substituted pyridine ring provides a flexible scaffold for chemists to build more complex drug molecules with desired pharmacological properties nbinno.com. The use of well-defined intermediates like CAPIC streamlines the manufacturing process of APIs nbinno.com. Several processes have been developed for the synthesis of CAPIC, highlighting its industrial importance google.com.

Synthesis of Nevirapine and its Mechanism of Action

Synthesis of Nevirapine: Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection. Its synthesis prominently features 3-amino-2-chloro-4-methylpyridine (CAPIC) as a key starting material. In one established synthetic route, CAPIC is reacted with 2-chloronicotinoyl chloride (formed from 2-chloro-3-pyridine-carboxylic acid) to produce 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide google.com. This intermediate then reacts with cyclopropylamine, followed by a final cyclization step using a base like sodium hydride to yield Nevirapine google.comvcu.edu. This multi-step process underscores the role of the pyridine intermediate in constructing the final complex API vcu.edugoogle.com.

Mechanism of Action: Nevirapine functions by directly inhibiting the HIV-1 reverse transcriptase enzyme. Reverse transcriptase is crucial for the virus to convert its RNA genome into DNA, a necessary step for viral replication and integration into the host cell's genome. As an NNRTI, Nevirapine binds to a non-substrate-binding site on the enzyme, known as the NNRTI pocket. This binding induces a conformational change in the enzyme, distorting the active site and blocking the RNA- and DNA-dependent DNA polymerase activity. This action effectively halts the viral replication process.

Development of Kinase Inhibitors and Neurological Drugs

The pyridin-3-ol core, particularly when substituted with a chloro and a methyl group as in this compound, provides a valuable framework for the design of targeted therapies. The strategic placement of these functional groups allows for a variety of chemical modifications, enabling the synthesis of libraries of compounds for screening against different biological targets.

Kinase Inhibitor Development

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding site of kinases. Building upon this, derivatives of this compound have been investigated as potential kinase inhibitors. While direct clinical applications of its immediate derivatives are still under investigation, related structures such as pyrido[2,3-d]pyrimidines have shown significant inhibitory effects against a variety of kinases, including Tyrosine Kinases (TKs), PI3K, and CDK4/6. The development of such compounds often involves modifying the pyridin-3-ol core to enhance potency and selectivity.

For instance, research into related pyridinone-containing molecules has led to the discovery of potent inhibitors for kinases like Met kinase. These studies underscore the potential of the broader pyridin-3-ol chemical space in generating effective anti-cancer agents.

| Derivative Class | Target Kinase(s) | Therapeutic Area |

| Pyrido[2,3-d]pyrimidines | TKs, PI3K, CDK4/6 | Oncology |

| Pyridinone-based analogs | Met kinase | Oncology |

Neurological Drug Discovery

The central nervous system (CNS) presents a significant challenge for drug delivery due to the blood-brain barrier. The physicochemical properties of pyridine derivatives can be tailored to enhance CNS penetration, making them attractive candidates for neurological drugs. The pyridine moiety is a recurring motif in various CNS-active natural products and synthetic compounds.

A notable area of investigation for compounds structurally related to this compound is in the treatment of neurological disorders. A recent patent has disclosed a series of substituted pyridine derivatives as inhibitors of Sterile Alpha and TIR Motif Containing 1 (SARM1), a key protein involved in axonal degeneration. Inhibition of SARM1 is a promising therapeutic strategy for a range of neurodegenerative diseases. While the patent literature covers a broad range of substituted pyridines, it highlights the potential of this chemical class in addressing neurological conditions.

| Derivative Class | Target | Potential Therapeutic Application |

| Substituted Pyridines | SARM1 | Neurodegenerative Diseases |

The exploration of this compound and its analogs in these critical therapeutic areas is an active field of research. The adaptability of its chemical structure continues to provide a foundation for the design and synthesis of next-generation targeted therapies for cancer and neurological disorders.

Environmental Considerations and Degradation Studies of Halogenated Pyridinols

Environmental Fate and Persistence of Halogenated Pyridines

Halogenated pyridines can exhibit significant persistence in the environment, a characteristic largely attributed to the strength of the carbon-halogen bond. This stability can lead to their accumulation in soil and water systems. For instance, the metabolite 3,5,6-trichloro-2-pyridinol (B117793) (TCP), derived from the insecticide chlorpyrifos, is known to be more persistent in the environment than its parent compound. researchgate.net The persistence of these compounds is a concern due to their potential for long-range transport and bioaccumulation.

Table 1: General Environmental Behavior of Halogenated Pyridines

| Property | General Tendency for Halogenated Pyridines | Implication for Environmental Fate |

| Persistence | Moderate to High | Potential for accumulation in environmental compartments. |

| Mobility in Soil | Variable, can be mobile | Potential for groundwater contamination. |

| Bioaccumulation | Potential varies with the degree of halogenation | Risk of entering and concentrating in the food chain. |

| Volatility | Generally Low | Less likely to be transported long distances in the atmosphere. |

This table provides a generalized overview based on available data for various halogenated pyridine (B92270) compounds.

Abiotic and Biotic Degradation Processes

The breakdown of halogenated pyridinols in the environment occurs through both abiotic (non-biological) and biotic (biological) processes. These degradation pathways are critical in determining the ultimate fate and environmental lifetime of these compounds.

For example, studies on 3,5,6-trichloro-2-pyridinol have shown that its photodegradation in aqueous solutions follows pseudo-first-order kinetics and is dependent on the wavelength of UV light. researchgate.net The degradation rate of this compound was observed to increase at higher pH values. researchgate.net The presence of substances like hydrogen peroxide can also enhance the rate of photochemical removal by generating highly reactive hydroxyl radicals. researchgate.net

Table 2: Factors Influencing Photochemical Degradation of a Halogenated Pyridinol (3,5,6-trichloro-2-pyridinol)

| Factor | Effect on Degradation Rate | Reference |

| UV Wavelength | Rate increases at shorter wavelengths (below 300 nm) | researchgate.net |

| pH | Rate increases with increasing pH, reaching a maximum at pH 5 and above | researchgate.net |

| Presence of H₂O₂ | Increases removal rates | researchgate.net |

| Phosphate Buffer | Decreases photolysis at pH between 3 and 6 | researchgate.net |

Microbial degradation is a key biotic process responsible for the breakdown of halogenated pyridinols in soil and water. A variety of microorganisms, including bacteria and fungi, have been shown to metabolize these compounds, often using them as a source of carbon and nitrogen. The efficiency of microbial degradation depends on the specific microbial populations present, environmental conditions (e.g., aerobic vs. anaerobic), and the chemical structure of the compound.

The initial step in the aerobic microbial degradation of many aromatic compounds, including pyridines, is often a hydroxylation reaction. This process, catalyzed by monooxygenase or dioxygenase enzymes, involves the insertion of one or two hydroxyl groups onto the pyridine ring. This initial attack makes the ring more susceptible to subsequent cleavage. For instance, the biodegradation of 4-hydroxypyridine (B47283) by an Agrobacterium species was initiated by hydroxylation to form pyridine-3,4-diol. nih.gov This reaction required an NADH- or NADPH-dependent monooxygenase. nih.gov While the specific enzymes for 2-Chloro-4-methylpyridin-3-ol have not been identified, it is plausible that a similar enzymatic hydroxylation would be a primary step in its microbial degradation.

Following initial transformations, the removal of halogen atoms, or dehalogenation, is a critical step in the detoxification and complete mineralization of halogenated pyridinols. Microorganisms have evolved various enzymatic strategies to cleave the carbon-halogen bond. These mechanisms can be broadly categorized as:

Reductive Dehalogenation: This process, which is common under anaerobic conditions, involves the replacement of a halogen atom with a hydrogen atom.

Hydrolytic Dehalogenation: In this aerobic process, a halogen atom is replaced by a hydroxyl group from a water molecule.

Oxygenolytic Dehalogenation: This mechanism involves the use of oxygenases to incorporate oxygen atoms into the aromatic ring, leading to the spontaneous elimination of the halogen substituent.

The degradation of various chlorophenols, which share structural similarities with chloropyridinols, has been shown to proceed through the formation of chlorocatechols, which are then subject to ring cleavage. nih.gov

Microbial Degradation Pathways and Enzymatic Reactions

Regulatory and Industrial Implications of Halogenated Compound Emissions

The persistence and potential toxicity of halogenated organic compounds have led to increasing regulatory scrutiny. While specific regulations for this compound may not exist, the broader class of halogenated pollutants is subject to various environmental laws and guidelines aimed at controlling their release into the environment.

In the United States, the Environmental Protection Agency (EPA) regulates certain halogenated compounds under various statutes, including the Toxic Substances Control Act (TSCA). jjkellercompliancenetwork.com For example, a generic "halogenated substituted pyridine" has been subject to reporting requirements under TSCA. jjkellercompliancenetwork.com Furthermore, emissions of halogenated compounds from industrial sources are being increasingly monitored and controlled at the state level. For instance, the Utah Division of Air Quality has been directed to complete an emissions inventory of point sources that emit halogens and to develop a plan to reduce these emissions. utah.govutah.gov

Industries that manufacture or use halogenated pyridinols are faced with the challenge of managing waste streams and emissions to comply with environmental regulations. This has driven research into more efficient and environmentally friendly synthesis methods, as well as the development of advanced wastewater treatment technologies to remove these persistent compounds. The focus is shifting towards "green chemistry" principles to minimize the generation of hazardous substances throughout the lifecycle of chemical products.

Q & A

Basic: What are the recommended synthetic routes for 2-Chloro-4-methylpyridin-3-ol, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound can be approached via halogenation and hydroxylation of pyridine derivatives. A common strategy involves regioselective chlorination of 4-methylpyridin-3-ol precursors using agents like POCl₃ or SOCl₂ under controlled temperatures (60–80°C). Evidence from analogous syntheses (e.g., ethyl 3-(4-chlorophenyl)-pyrrolo-pyrimidine derivatives) suggests optimizing solvent systems (e.g., dichloromethane or THF) and stoichiometric ratios to minimize side reactions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical, with yields typically ranging from 40–60%. Reaction monitoring via TLC and NMR spectroscopy is advised to confirm intermediate formation .

Basic: How should researchers characterize the purity and structural identity of this compound?

Answer:

Rigorous characterization requires a multi-technique approach:

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., downfield shifts for -OH and -Cl groups) and rule out tautomeric forms.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₆H₆ClNO, theoretical 143.0048 g/mol).

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, especially if twinning or disorder is observed .

- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm.

Advanced: How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

Answer:

Contradictions in NMR data often arise from dynamic processes (e.g., tautomerism) or solvent effects. For example, the hydroxyl proton may exhibit variable splitting due to hydrogen bonding. To address this:

- Perform variable-temperature NMR (VT-NMR) to stabilize signals and identify exchange processes.

- Compare spectra in deuterated DMSO vs. CDCl₃ to assess solvent polarity impacts.

- Use 2D NMR (COSY, HSQC) to assign coupling networks and verify substituent positions . If ambiguity persists, crystallographic data (via SHELXD) can provide definitive structural insights .

Advanced: What strategies are effective for designing structure-activity relationship (SAR) studies using this compound as a scaffold?

Answer:

To explore SAR:

- Substituent Variation : Synthesize analogs with modifications at the 4-methyl or 3-hydroxyl positions (e.g., replacing -Cl with -F or -CH₃). Evidence from pyrrolo-pyrimidine derivatives highlights the impact of halogen substituents on bioactivity .

- Biological Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays.

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities, guided by crystallographic data of related compounds .

- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett constants) with activity trends.

Advanced: How can researchers address challenges in crystallizing this compound for X-ray studies?

Answer:

Crystallization difficulties may arise due to polarity or hygroscopicity. Mitigation strategies include:

- Solvent Screening : Test mixed solvents (e.g., ethanol/water, acetone/hexane) to optimize polarity.

- Seeding : Introduce microcrystals from analogous compounds (e.g., 3-Iodo-5-methylpyridin-2-ol) to induce nucleation .

- Temperature Gradients : Slow cooling from 50°C to 4°C to enhance crystal growth.

- SHELX Refinement : For twinned or low-resolution data, employ SHELXL’s TWIN and BASF commands to refine structures .

Advanced: What analytical methods are suitable for detecting degradation products of this compound under varying storage conditions?

Answer:

- Stability Studies : Accelerated degradation tests (40°C/75% RH) over 4 weeks, followed by LC-MS/MS to identify hydrolyzed or oxidized byproducts (e.g., 4-methylpyridin-3-ol or chlorinated quinones).

- Forced Degradation : Expose to UV light (ICH Q1B guidelines) and analyze via GC-MS for volatile degradation products.

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under standard conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.